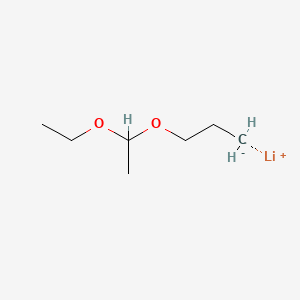
3-Lithiopropyl 1-ethoxyethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Lithiopropyl 1-ethoxyethyl ether: is an organolithium compound with the molecular formula C7H15LiO2 and a molecular weight of 138.1338 g/mol . It is commonly used in organic synthesis as a strong base and nucleophile, facilitating various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Lithiopropyl 1-ethoxyethyl ether typically involves the reaction of 1-bromo-3-(1-ethoxyethoxy)propane with lithium metal in anhydrous conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is produced in cGMP (current Good Manufacturing Practice) facilities to meet quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Lithiopropyl 1-ethoxyethyl ether undergoes various types of reactions, including:
Nucleophilic Substitution: Reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Addition Reactions: Adds to carbonyl compounds to form alcohols.
Deprotonation: Acts as a strong base to deprotonate weak acids.
Common Reagents and Conditions:
Solvents: Tetrahydrofuran (THF), diethyl ether.
Temperature: Typically low temperatures (-78°C to 0°C) to control reactivity.
Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation.
Major Products:
Alcohols: Formed from addition to carbonyl compounds.
Alkylated Products: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used in the formation of carbon-carbon and carbon-heteroatom bonds.
Polymer Chemistry: Acts as an initiator in anionic polymerization.
Biology and Medicine:
Drug Synthesis: Utilized in the synthesis of pharmaceutical intermediates.
Industry:
Material Science: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
Mechanism: 3-Lithiopropyl 1-ethoxyethyl ether acts as a nucleophile and base in chemical reactions. It donates electrons to electrophiles, forming new bonds. The lithium ion stabilizes the negative charge on the carbon atom, enhancing its reactivity.
Molecular Targets and Pathways:
Carbonyl Compounds: Adds to carbonyl groups to form alcohols.
Electrophiles: Reacts with various electrophiles to form new compounds.
Vergleich Mit ähnlichen Verbindungen
n-Butyllithium: Another organolithium compound used as a strong base and nucleophile.
Methyllithium: Similar reactivity but with different steric and electronic properties.
Uniqueness: 3-Lithiopropyl 1-ethoxyethyl ether is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ethoxyethoxy group offers additional stability and solubility compared to other organolithium compounds.
Eigenschaften
CAS-Nummer |
163977-94-4 |
|---|---|
Molekularformel |
C7H15LiO2 |
Molekulargewicht |
138.2 g/mol |
IUPAC-Name |
lithium;1-(1-ethoxyethoxy)propane |
InChI |
InChI=1S/C7H15O2.Li/c1-4-6-9-7(3)8-5-2;/h7H,1,4-6H2,2-3H3;/q-1;+1 |
InChI-Schlüssel |
YBOJGJXSYDWZBR-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CCOC(C)OCC[CH2-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


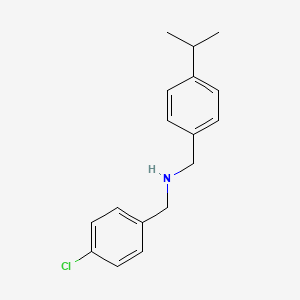
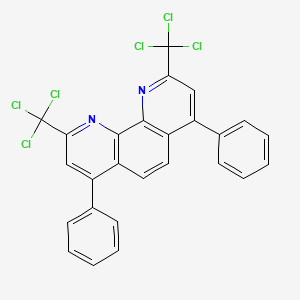
![N-[4-(2-piperazin-1-ylethyl)phenyl]methanesulfonamide](/img/structure/B8629545.png)
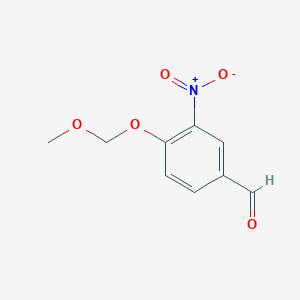
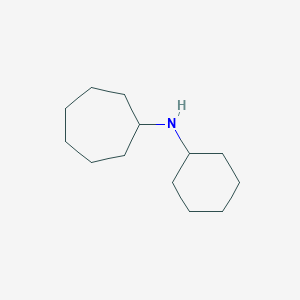
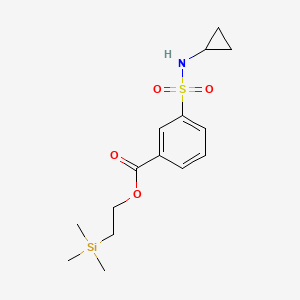
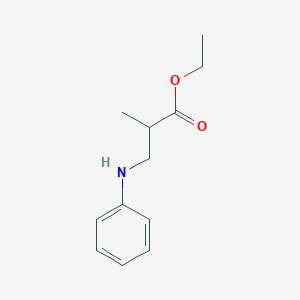
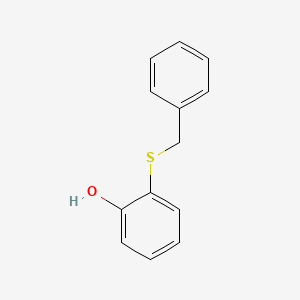
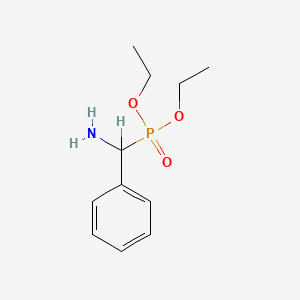
![N-[4-(Cyclobutylmethoxy)benzoyl]glycine](/img/structure/B8629593.png)
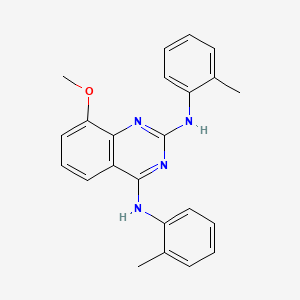
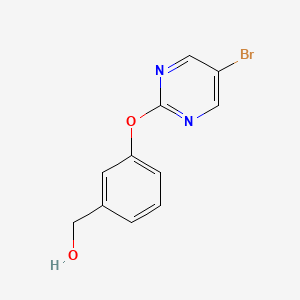
![1-[(4-Methoxyphenyl)sulfonyl]-D-proline](/img/structure/B8629617.png)

